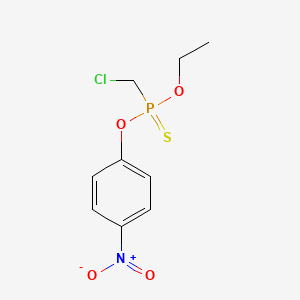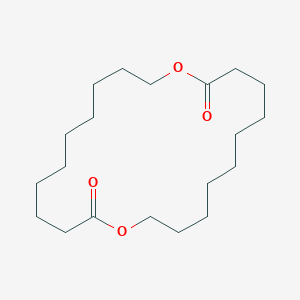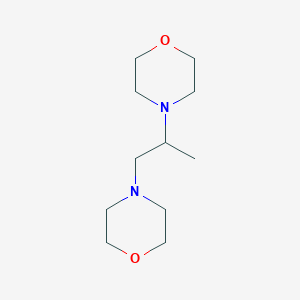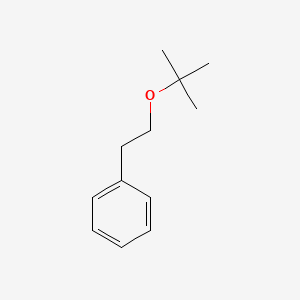
2-Phenylethyl tert-butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl tert-butyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a phenylethyl group and a tert-butyl group attached to the oxygen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Phenylethyl tert-butyl ether is through the Williamson ether synthesis. This involves the reaction of a phenylethyl halide with a tert-butoxide ion under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic tert-butoxide ion attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of tert-butyl ethers often involves the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent. This method allows for the tert-butylation of alcohols and phenols under mild conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethyl tert-butyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The ether can participate in substitution reactions where the tert-butyl or phenylethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Phenylethanol and tert-butanol.
Substitution: Various substituted ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Phenylethyl tert-butyl ether has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols during synthesis to prevent unwanted reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl tert-butyl ether involves its ability to act as a protecting group. In chemical reactions, it can temporarily mask reactive hydroxyl groups, allowing for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl tert-butyl ether: Used as a fuel additive and solvent.
Methyl tert-butyl ether: Commonly used as an octane booster in gasoline.
tert-Butyl methyl ether: Utilized in organic synthesis as a solvent and reagent.
Uniqueness
2-Phenylethyl tert-butyl ether is unique due to its combination of a phenylethyl group and a tert-butyl group, which provides distinct reactivity and stability compared to other tert-butyl ethers. Its specific structure allows for unique applications in protecting group chemistry and selective synthesis .
Propiedades
Número CAS |
3354-66-3 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C12H18O/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
UPKHTMNSMRJUHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
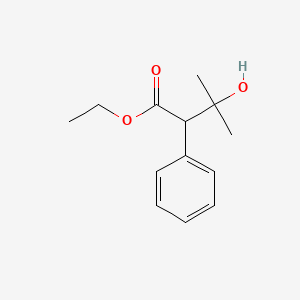
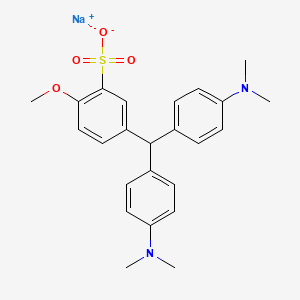
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
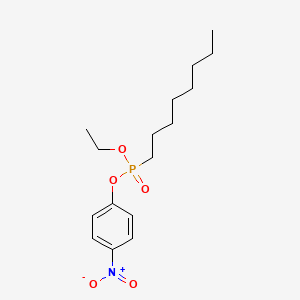
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
